N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
Description
N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group at the 7th position, and a carboxamide group attached to a dihydroquinoline ring
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-12-20(2,3)23(18-11-16(25-4)9-10-17(13)18)19(24)22-15-7-5-14(21)6-8-15/h5-12H,1-4H3,(H,22,24) |
InChI Key |
HQAZSVNRGXNIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl and methoxy groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the overall production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- N-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
- N-(4-BROMOPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
